Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Bifunctional Aliphatic Linker for Advanced Bioconjugation and Targeted Protein Degradation
Tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate: A Bifunctional Aliphatic Linker for Advanced Bioconjugation and Targeted Protein Degradation
Executive Summary
In the rapidly evolving landscape of beyond-Rule-of-5 (bRo5) drug discovery, the architectural design of the linker region in heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—is as critical as the selection of the binding ligands. tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (CAS: 2434844-28-5) is a highly specialized, orthogonally protected aliphatic linker. By combining a central ether linkage with an N-methylated carbamate, this molecule solves critical challenges in aqueous solubility, cell membrane permeability, and synthetic regioselectivity. This whitepaper provides an in-depth technical analysis of its structural rationale, physicochemical properties, and field-proven synthetic methodologies.
Chemical Identity & Structural Rationale
The molecule is a derivative of bis(3-aminopropyl) ether, where one terminus is a free primary amine and the other is a secondary amine that has been both N-methylated and Boc-protected.
Table 1: Physicochemical & Identification Properties
| Property | Value | Technical Significance |
| Chemical Name | tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate | Standard IUPAC nomenclature. |
| CAS Number | 2434844-28-5 | Unique identifier for the N-methylated derivative . |
| Molecular Formula | C₁₂H₂₆N₂O₃ | Dictates the mass contribution to the final PROTAC. |
| Molecular Weight | 246.35 g/mol | Optimal size for maintaining a linker length of ~10-11 atoms. |
| Structural Motif | Boc-N(CH₃)-CH₂CH₂CH₂-O-CH₂CH₂CH₂-NH₂ | Combines PEG-like flexibility with alkyl lipophilicity. |
The Causality of Structural Design
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The Ether Linkage (PEG-like character): Pure alkyl chains often render large heterobifunctional molecules excessively lipophilic, leading to poor aqueous solubility and high plasma protein binding. Conversely, pure polyethylene glycol (PEG) chains can be too hydrophilic, restricting passive membrane permeability. The single ether oxygen in this linker provides a balanced topological polar surface area (tPSA), maintaining solubility while allowing the molecule to collapse into a lipophilic conformation during membrane transit.
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N-Methylation Strategy: The inclusion of the N-methyl group is a deliberate design choice to eliminate a hydrogen bond donor (HBD). In bRo5 chemical space, exposed HBDs incur a high energetic penalty during desolvation at the cell membrane. N-methylation effectively shields polarity, significantly enhancing the passive intracellular accumulation of the final PROTAC .
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Orthogonal Protection: The Boc (tert-butyloxycarbonyl) group ensures that the primary amine can be reacted selectively without cross-linking or polymerization, enabling a highly controlled, step-wise assembly of complex macromolecules.
Mechanistic Role in Targeted Protein Degradation
In PROTAC development, the linker does not merely act as a passive string; it actively dictates the thermodynamics of the ternary complex (Target Protein–PROTAC–E3 Ligase). The ~10-atom linear distance provided by this linker is frequently optimal for bridging the gap between the target and the ligase without inducing steric clashes .
Fig 1: Event-driven pharmacology via PROTAC ternary complex formation.
Experimental Methodologies: Orthogonal Synthesis
To guarantee synthetic success, the protocols below are designed as self-validating systems . Each step includes specific in-process controls (IPCs) to confirm causality and reaction completion.
Fig 2: Orthogonal synthetic workflow leveraging the bifunctional linker.
Protocol 1: Primary Amine Conjugation (Target Ligand Assembly)
The unhindered primary amine is highly nucleophilic, making it ideal for standard amide coupling with a carboxylic acid-bearing Protein of Interest (POI) ligand.
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Reagents: POI-COOH (1.0 eq), tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.
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Causality & Execution: HATU is selected over EDC/NHS because it rapidly forms an active HOAt ester, minimizing the risk of epimerization at the α-carbon of the POI ligand. DIPEA acts as a non-nucleophilic base to deprotonate the primary amine without competing for the activated ester.
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Self-Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the UV trace of the POI-COOH disappears and the mass spectrum shows a dominant peak at [M(POI) + 246 - 18 + H]+. The absence of double-addition products confirms the integrity of the Boc protection.
Protocol 2: Boc Deprotection
Removal of the Boc group reveals the secondary N-methyl amine for the final coupling step.
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Reagents: Trifluoroacetic acid (TFA) / Dichloromethane (DCM) (1:1 v/v), Triisopropylsilane (TIPS) (5% v/v).
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Causality & Execution: TFA provides the necessary acidity to cleave the carbamate. The critical addition here is TIPS . During Boc cleavage, highly reactive tert-butyl cations are generated. TIPS acts as a carbocation scavenger, preventing the irreversible alkylation of electron-rich aromatic rings (e.g., indoles, phenols) present on the POI ligand.
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Self-Validation (IPC): LC-MS analysis must show a complete mass shift of -100 Da (loss of Boc). The system validates the efficacy of the TIPS scavenger if no +56 Da (tert-butyl adduct) peaks are observed in the mass spectrum.
Protocol 3: Secondary Amine Conjugation (E3 Ligase Assembly)
Coupling to the revealed N-methyl amine is sterically hindered and requires optimized conditions.
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Reagents: E3-Ligand-COOH (1.2 eq), Deprotected Intermediate (1.0 eq), PyAOP (1.5 eq), DIPEA (4.0 eq), anhydrous DMF.
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Causality & Execution: Standard coupling agents (like HATU) often fail or proceed sluggishly with secondary amines due to steric clash. PyAOP (a HOAt-based phosphonium salt) is utilized because it does not form the unreactive guanidinium byproducts that uronium salts (like HATU) can form when reacting with hindered amines .
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Self-Validation (IPC): Reaction completion is indicated by the plateau of the product peak in LC-MS. If unreacted secondary amine persists after 4 hours, the protocol dictates a second spike of PyAOP (0.5 eq) to drive the reaction to completion.
Table 2: Reaction Parameter Summary
| Step | Coupling Agent | Base | Solvent | Time/Temp | Key Analytical Marker |
| Primary Amine | HATU (1.2 eq) | DIPEA (3.0 eq) | DMF | 2 h, 25°C | [M+H]+ of Intermediate 1 |
| Deprotection | TFA (50% v/v) | None | DCM | 1 h, 25°C | Mass shift of -100 Da |
| Secondary Amine | PyAOP (1.5 eq) | DIPEA (4.0 eq) | DMF | 12 h, 25°C | [M+H]+ of Final PROTAC |
Analytical Validation & Quality Control
For researchers utilizing tert-Butyl (3-(3-aminopropoxy)propyl)(methyl)carbamate, rigorous quality control of the starting material is paramount.
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¹H NMR (CDCl₃): Must show a sharp singlet at ~1.45 ppm integrating to 9 protons (Boc group), a singlet at ~2.84 ppm integrating to 3 protons (N-methyl group), and a broad singlet exchanging with D₂O for the primary amine.
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Purity: >95% by HPLC (ELSD or CAD detection is recommended, as the linker lacks strong UV chromophores).
References
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NextSDS Chemical Database. "tert-butyl N-[3-(3-aminopropoxy)propyl]-N-methylcarbamate (CAS: 2434844-28-5)." NextSDS. Available at:[Link]
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Atilaw, Y. et al. "Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity." Journal of Medicinal Chemistry, 2022. Available at:[Link]
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Cecchini, C. et al. "From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation." Frontiers in Chemistry, 2021. Available at:[Link]
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Troup, R. I. et al. "Current strategies for the design of PROTAC linkers: a critical review." Exploration of Targeted Anti-tumor Therapy, 2020. Available at:[Link]
